molecular formula C11H20O B044373 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol CAS No. 133001-09-9

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol

Cat. No.: B044373
CAS No.: 133001-09-9
M. Wt: 168.28 g/mol
InChI Key: RCRVMCSPZAMFKV-GUBZILKMSA-N
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Description

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol is a chiral monoterpenoid alcohol derived from a pinane backbone, characterized by a bicyclo[3.1.1]heptane core with 6,6-dimethyl substituents and an ethanol group at the 2-position. Its stereochemistry (1S,2S,5S) is critical for its physicochemical and biological properties. The compound has a molecular formula of C₁₁H₂₀O, a molecular weight of 168.28 g/mol, and a CAS number of 133001-09-9 . It is stored at +4°C and shipped at room temperature, typically in neat form. The compound’s structure (SMILES: CC1(C)[C@H]2CC[C@H](CCO)[C@@H]1C2) highlights its fused bicyclic framework and hydroxyl-ethyl side chain, which influence its solubility and reactivity .

Properties

IUPAC Name

2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRVMCSPZAMFKV-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@H]([C@@H]1C2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301188452
Record name 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol
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Molecular Weight

168.28 g/mol
Source PubChem
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CAS No.

133001-09-9
Record name 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol
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Record name Dihydronopol
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Record name 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol
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Record name 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-yl]ethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol typically involves the use of verbenone as a starting material. One common method involves the allylic oxidation of α-pinene to produce verbenone, which is then subjected to further reactions to yield the desired compound . The reaction conditions often include the use of potassium hydroxide (KOH) as a catalyst and aging the mixture without a solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes and the use of advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. The bicyclic structure provides rigidity and stability, which can influence its binding affinity and selectivity towards various targets.

Comparison with Similar Compounds

Structural Analogues

Myrtenol and Related Alcohols
  • Myrtenol ([(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methanol): Molecular Formula: C₁₀H₁₆O; MW: 154.25 g/mol A monoterpene alcohol with antimicrobial activity (MIC: 128 µg/mL against S. aureus). Its α,β-unsaturated bicyclic structure differs from the target compound by lacking the ethanol chain and containing a double bond . Key Difference: The absence of the ethanol group reduces polarity, impacting solubility and bioactivity .
  • 2-((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol: Molecular Formula: C₁₁H₁₈O; MW: 166.26 g/mol An enantiomer with a double bond in the bicyclic framework (CAS: 35836-73-8). The unsaturated structure lowers molecular weight and alters reactivity compared to the saturated target compound .
Sulfur-Containing Derivatives
  • (1S,2S,3S,5R)-2-((Benzo[d]thiazol-2-yldisulfanyl)methyl)-6,6-dimethylbicyclo[3.1.1]heptan-3-ol :
    • Molecular Formula: C₁₇H₂₄N₂OS₄ ; MW: 408.61 g/mol
    • Features a disulfide-linked benzothiazole group, synthesized via thiolate intermediates. This derivative exhibits distinct NMR and IR spectral profiles due to sulfur’s electron-withdrawing effects .
Carboxamide and Ester Derivatives
  • Methyl (E)-3-(4-((((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl)carbamoyl)phenyl)acrylate: Molecular Formula: C₂₂H₂₉NO₃; MW: 355.47 g/mol A carboxamide derivative with a conjugated acrylate group, synthesized via esterification and amide coupling. Its extended π-system enhances UV absorption, unlike the target compound’s simpler ethanol chain .

Functional Analogues

Antiparasitic Spiro Derivatives
  • 4-(((3-(8-(2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)propyl)(methyl)amino)methyl)-4-hydroxypiperidine-1-carboximidamide: Molecular Formula: C₃₂H₄₅N₅O₂; MW: 555.73 g/mol A spirocyclic derivative incorporating the target compound’s bicyclic fragment. It inhibits Trypanosoma brucei trypanothione reductase (IC₅₀: 3.5 µM) with high solubility (185 µM in PBS) .
Antimicrobial Quaternary Ammonium Salts
  • N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxamido)-N,N-dimethylpropan-1-aminium bromide :
    • Molecular Formula: C₂₄H₄₀BrN₃O ; MW: 490.50 g/mol
    • Exhibits moderate antibacterial activity (MIC: 128 µg/mL for S. aureus) but lower antifungal potency. The quaternary ammonium group increases polarity, contrasting with the target compound’s primary alcohol .

Comparative Analysis Table

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Biological Activity Source
Target Compound C₁₁H₂₀O 168.28 Ethanol, bicyclic Antiparasitic (spiro derivative)
Myrtenol C₁₀H₁₆O 154.25 Methanol, bicyclic, unsaturated Antimicrobial (MIC: 128 µg/mL)
Benzo[d]thiazol-2-yldisulfanyl Derivative C₁₇H₂₄N₂OS₄ 408.61 Disulfide, benzothiazole N/A (structural focus)
Spirocyclic Antiparasitic Agent C₃₂H₄₅N₅O₂ 555.73 Spiro, carboximidamide Trypanocidal (IC₅₀: 3.5 µM)
Quaternary Ammonium Bromide C₂₄H₄₀BrN₃O 490.50 Quaternary ammonium Antibacterial (MIC: 128 µg/mL)

Biological Activity

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol, commonly referred to as Dihydronopol, is a bicyclic monoterpene alcohol with the molecular formula C11H20OC_{11}H_{20}O and a molecular weight of 168.28 g/mol. This compound has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities.

Chemical Structure

The compound's structure is characterized by a bicyclic framework that contributes to its unique biological properties. The stereochemistry is crucial for its activity, as it contains multiple chiral centers.

Chemical Data:

  • CAS Number: 133001-09-9
  • Molecular Formula: C11H20OC_{11}H_{20}O
  • Molecular Weight: 168.28 g/mol
  • SMILES Notation: CC1(C)[C@H]2CCC@H[C@@H]1C2

Cytotoxic Effects

Dihydronopol's cytotoxicity has been explored in various studies. For example, related compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells, with varying IC50 values indicating their potency . Although specific data for Dihydronopol is sparse, its structural characteristics imply potential activity against similar targets.

Neuroprotective Effects

There is emerging evidence that bicyclic compounds can exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . Dihydronopol's structural features may enable it to interact with AChE, although direct studies are yet to confirm this hypothesis.

Research Findings and Case Studies

Study Findings
Study on MonoterpenesIdentified significant antioxidant properties in structurally similar compounds .
Cytotoxicity TestingRelated compounds showed IC50 values ranging from 0.9 μg/mL to 12.8 μg/mL against various cancer cell lines .
Neuroprotective PotentialHypothetical interactions with AChE suggest possible neuroprotective effects .

Synthesis and Derivatives

Dihydronopol can be synthesized through various chemical methods that involve the reduction of precursor compounds. The synthesis often requires careful control of reaction conditions to ensure the preservation of stereochemistry, which is vital for its biological activity.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with characteristic signals for the bicyclic framework (e.g., δ 1.2–1.4 ppm for methyl groups, δ 3.6–4.0 ppm for ethanol protons) .
  • GC-MS : Nonpolar columns (e.g., DB-5) with temperature gradients (50°C to 300°C at 10°C/min) resolve enantiomers and detect impurities <0.1% .

Advanced Consideration
High-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., using SHELXL refinement) provide atomic-level resolution for complex derivatives. For example, crystal structures of hydroxamic acid derivatives reveal intramolecular hydrogen bonding patterns critical for stability .

How do stereochemical variations impact the compound’s olfactory properties?

Basic Research Focus
The (1S,2S,5S) configuration contributes to a sandalwood-like odor, as shown in olfactory evaluations of structurally related terpenes. Bulky substituents at the bicyclic core enhance odorant receptor binding affinity .

Advanced Consideration
Enantiomers (e.g., (1R,5S)-configured analogs) exhibit distinct scent profiles due to differential interactions with olfactory receptors. Gas chromatography-olfactometry (GC-O) paired with sensory panels quantifies these differences .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Storage : Keep under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation.
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

Advanced Consideration
Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C), informing safe scale-up procedures. Ethanol solutions should be avoided in reactions involving strong oxidizers (e.g., HNO3_3) due to explosion risks .

What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Advanced Research Focus
Catalyst leaching and side reactions (e.g., racemization) are common pitfalls. Continuous-flow systems with immobilized chiral catalysts (e.g., Rh-BINAP complexes) improve ee >98% at multi-gram scales. Process analytical technology (PAT) monitors reaction progress in real-time .

How does the compound’s logP value influence its pharmacokinetic properties?

Advanced Research Focus
The compound’s logP (~2.8) suggests moderate lipophilicity, facilitating blood-brain barrier penetration. Derivatization with polar groups (e.g., hydroxamic acids) improves solubility without compromising bioavailability, as demonstrated in Alzheimer’s disease models targeting HDAC inhibition .

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